molecular formula C4H11N B042293 tert-Butylamine CAS No. 75-64-9

tert-Butylamine

Cat. No. B042293
CAS RN: 75-64-9
M. Wt: 73.14 g/mol
InChI Key: YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butylamine involves several methodologies, including the catalytic asymmetric oxidation of di-tert-butyl disulfide, which overcomes scalability problems of previous syntheses. This process utilizes an inexpensive chiral ligand prepared from commercially available materials and can be performed on a kilogram scale, highlighting its practicality for large-scale production (Weix & Ellman, 2003). Additionally, tert-Butylamine has been used as an alternative to piperidine for Fmoc deprotection in peptide synthesis, showcasing its versatility in both solution and solid-phase synthesis (Flegel et al., 2011).

Molecular Structure Analysis

The molecular structure of tert-Butylamine consists of a tert-butyl group attached to an amine group, which significantly influences its chemical reactivity and properties. The tert-butyl group's bulky nature imparts steric hindrance, affecting the compound's reactivity and making it a valuable intermediate in organic synthesis for introducing steric bulk or protecting amine functionalities.

Chemical Reactions and Properties

Chemically, tert-Butylamine participates in various reactions, including the synthesis of N-tert-butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, where the tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition (Ellman et al., 2002). The compound also undergoes reactions with OH radicals in the atmosphere, leading to the formation of tert-butylnitramine and acetone as main products, which highlights its environmental degradation pathway (Tan et al., 2018).

Scientific Research Applications

  • NMR and IR Spectroscopy : The use of 15N-labeled tert-butylamine aids in discussions on NMR and IR spectroscopy topics, such as cis-trans isomerism and vibrational frequencies (Talaty et al., 2002).

  • Drug Research and Pharmaceuticals : Tert-butylamine, along with N-acetylglycine, finds versatile applications in drug research and the pharmaceutical industry, particularly in the development of new medicines (Senthilkumar et al., 2020).

  • Surface Acidity Measurement in Catalysis : It is used to measure the surface acidity of solid catalysts, playing a key role in classifying the strength of active sites involved in hydrocarbon reactions (Aguayo et al., 1990).

  • Peptide Synthesis : In peptide synthesis, tert-butylamine serves as an alternative to piperidine for Fmoc deprotection, both in liquid and solid-phase synthesis (Flegel et al., 2011).

  • Obesity Control During Pregnancy : Phenyl-tert-butylamine, a resin complex, has been used in controlling obesity during pregnancy without dietary restrictions (Sands, 1962).

  • Fine Chemical Industry Applications : The compound is employed in the fine chemical industry for producing medicines, pesticides, and as a rubber accelerator (Li Chengxia, 2000).

  • Carbon Dioxide Hydrate Studies : Tert-butylamine impacts the dissociation conditions of carbon dioxide hydrates, shifting these conditions to lower temperatures or higher pressures (Xu & Liang, 2014).

  • Atmospheric Chemistry : It is studied in atmospheric chemistry for its role in aerosol formation and composition, and its photo-oxidation schemes are quantified (Antonsen et al., 2017).

Safety And Hazards

Tert-Butylamine is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, and is toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

BASF has announced plans to invest in a second production plant for tert-Butylamine at BASF Specialty Chemicals Co. Ltd (BSNJ) in Nanjing, China. With this expansion, BASF’s global annual production capacity of tBA will increase by more than 30% .

properties

IUPAC Name

2-methylpropan-2-amine
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InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3
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InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)N
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Molecular Formula

C4H11N
Record name TERT-BUTYLAMINE
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Related CAS

10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1])
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DSSTOX Substance ID

DTXSID5024681
Record name tert-Butylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB]
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Boiling Point

111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C
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Flash Point

50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup)
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Solubility

Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/
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Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1)
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Vapor Pressure

568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C
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Product Name

tert-Butylamine

Color/Form

Colorless liquid

CAS RN

75-64-9
Record name TERT-BUTYLAMINE
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Melting Point

-89.5 °F (NTP, 1992), -72.65 °C
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Synthesis routes and methods I

Procedure details

A mixture of the N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine (130 mg, 0.34 mmol) in CH3CN (1 mL) and H2O (1 mL) was treated with 1 M H2SO4 (0.5 mL) resulting in a light yellow solution. The reaction flask was placed in an oil bath and heated to 78° C. After 4 h, an aliquot of the reaction mixture was partitioned between EtOAc and 10% NaHCO3 and analyzed by HPLC. HPLC analysis showed that all of the starting material had been consumed and only a trace of the desired product formed (mainly aldehyde with t-butylamine still intact). After stirring for 20 h at 78° C., HPLC analysis still showed only a trace of the desired product (<2%). The reaction was stopped at this point.
Name
N-tert-butyl-2-(4-chlorophenyl)-6-(diethoxymethyl)-3-fluoropyridin-4-amine
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butylamine was prepared by charging tert-butylamine (0.31 L, 2.94 mol) to a reaction vessel containing MTBE (2.27 L). The solution was stirred at ambient temperature and then charged into a second reaction vessel containing 3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid (1.13 Kg, 267 mol) and MTBE (2.54 L). The temperature was maintained between 20-30° C. during the addition, the residual tert-butylamine was washed in with MTBE (0.57 L). The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere. The reaction mixture was cooled to 18-25° C. over 1-2 hours and then held until crystallisation occurred. The product was isolated by filtration washed twice with MTBE (2.28 L), and dried in a vacuum oven at 38-40° C. This resulted in (1.32 Kg, 100% yield) of the title compound.
Quantity
0.31 L
Type
reactant
Reaction Step One
Name
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
Quantity
1.13 kg
Type
reactant
Reaction Step Two
Name
Quantity
2.54 L
Type
solvent
Reaction Step Two
Name
Quantity
2.27 L
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

In a similar manner to the preparation of 18, compound 34 was obtained from 4′-(2,3-epoxy-propoxy)-3,4-methylenedioxy-chalcone, 17 (1 g, 2.9 mmol) and tert-butyl amine (0.93 mL, 9 mmol) in dry methanol (80 mL). Yield 1 g (84%); mp 122-piperazine 124° C.; MS (FAB) 398 (M++1); IR (KBr) 3401, 1660; 1H NMR (300 MHz, CDCl3) δ 8.00 (d, J=8.7 Hz, 2H), 7.71 (d, J=15.6 Hz, 1H), 7.37 (d, J=15.6 Hz, 1H), 7.16 (s, 1H), 7.11 (d, J=8.1 Hz, 1H), 6.99 (d, J=8.7 Hz, 2H), 6.83 (d, J=7.8 Hz, 1H), 6.01 (s, 2H), 4.07-3.98 (m, 3H), 2.87 (dd, J=12.0 Hz, 3.9 Hz, 3.3 Hz, 1H), 2.69 (dd, J=12.0 Hz, 7.5 Hz, 7.5 Hz, 1H), 2.42 (bs, OH, NH), 1.13 (s, 9H); 13C NMR (50 MHz, CDCl3) δ 188.9, 162.9, 150.1, 148.8, 144.8, 131.9, 131.1, 129.9, 125.4, 120.3, 114.8, 109.0, 107.1, 101.9, 71.2, 68.9, 45.0, 29.4. Analyses calculated for C23H27NO5: C, 69.50; H, 6.85; N, 3.52. Found: C, 68.84; H, 6.94; N, 3.42.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylamine
Reactant of Route 2
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Reactant of Route 3
tert-Butylamine
Reactant of Route 4
tert-Butylamine
Reactant of Route 5
tert-Butylamine
Reactant of Route 6
tert-Butylamine

Citations

For This Compound
13,200
Citations
PS Bailey, JE Keller - The Journal of Organic Chemistry, 1968 - ACS Publications
Ozonation of f-butylamine in chlorinated solvents gave as major products¿-butylammonium chloride, 2-methyl-2-nitropropane, and f-butyl isocyanate. In isooctane, thenitroalkane and …
Number of citations: 53 pubs.acs.org
MA Saleh, S Akhtar, AR Khan - Physics and Chemistry of Liquids, 2001 - Taylor & Francis
… viscometric work on tert-butyl alcohol and tert-butylamine by Kimkemboi and Easteal [l] is … (n-butylamine, sec-butylamine and tert-butylamine) yielding data which are hitherto not known. …
Number of citations: 31 www.tandfonline.com
W Tan, L Zhu, T Mikoviny, CJ Nielsen… - The Journal of …, 2018 - ACS Publications
… Herein we thus investigate the atmospheric fate of tert-butylamine (tBA), (CH 3 ) 3 CNH 2 , which resembles the AMP molecule but lacks the OH substituent. We present the first …
Number of citations: 18 pubs.acs.org
T Berndt, F Stratmann, M Sipilä… - Atmospheric …, 2010 - acp.copernicus.org
… Using the amine tert-butylamine instead of NH3, the enhancing impact of the base for nucleation and particle growth appears to be stronger. Tert-butylamine addition of about 1010 …
Number of citations: 213 acp.copernicus.org
NK Jagota, AJ Chetram, JB Nair - Journal of Chromatography A, 1996 - Elsevier
Ion chromatographic (IC) methods have been developed for the assay of amylamine in BMS-181 866-02 and tert.-butylamine (TBA) in BMS-188 494-04. BMS-181 866-02 is the …
Number of citations: 19 www.sciencedirect.com
M Deeba, ME Ford - The Journal of Organic Chemistry, 1988 - ACS Publications
… to the preparation of tert-butylamine from isobutene. … ,8 of isobutene, ammonia,and tert-butylamine indicate that amination is … Conversion to tert-butylamine with zeolite catalysts passes …
Number of citations: 64 pubs.acs.org
PS Bailey, JE Keller, TP Carter Jr - The Journal of Organic …, 1970 - ACS Publications
Results of a thorough study of the ozonation of a secondary amine, di-i-butylamine, are reported for the first time. The major final products from ozonation in chloroform are 2-methyl-2-…
Number of citations: 41 pubs.acs.org
M Medenica, D Ivanović, M Mašković, B Jančić… - … of pharmaceutical and …, 2007 - Elsevier
… tert-butylamine as well as its impurities in pharmaceuticals. … degradation products of perindopril tert-butylamine, but they … IUPAC names of perindopril tert-butylamine and its impurities …
Number of citations: 51 www.sciencedirect.com
PSR Prasad, T Sugahara, AK Sum… - The Journal of …, 2009 - ACS Publications
The first proof-of-concept of the formation of a double tert-butylamine (t-BuNH 2 ) + hydrogen (H 2 ) clathrate hydrate has been demonstrated. Binary clathrate hydrates with different …
Number of citations: 65 pubs.acs.org
NK Smith, WD Good - Journal of Chemical and Engineering Data, 1967 - ACS Publications
The enthalpies of combustion of propylamine, isopropylamine, and tert-butylamine were determined by oxygen bomb calorimetry as part of a continuing systematic study of the …
Number of citations: 37 pubs.acs.org

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